1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid
Description
1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with an azetidine sulfonyl moiety. Such characteristics make it a candidate for applications in medicinal chemistry, particularly as a building block for prodrugs or protease inhibitors, where the carboxylic acid group can be esterified or amidated for improved bioavailability .
Properties
Molecular Formula |
C9H16N2O4S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-(azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H16N2O4S/c12-9(13)8-3-1-4-11(7-8)16(14,15)10-5-2-6-10/h8H,1-7H2,(H,12,13) |
InChI Key |
SLSKQLRRKPFZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of azetidine with sulfonyl chloride to form azetidin-1-ylsulfonyl chloride, which is then reacted with piperidine-3-carboxylic acid under controlled conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Key Observations :
- The azetidine sulfonyl group provides a compact, polar substituent compared to bulkier groups like benzyl or pyrazinyl, which may reduce steric hindrance in target binding .
- The carboxylic acid at the 3-position is a common feature in prodrug strategies, as seen in nipecotic acid derivatives (e.g., esterification to improve blood-brain barrier penetration) .
Biological Activity
1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring fused with a piperidine structure, which contributes to its biological activity. The sulfonyl group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Research indicates that compounds with similar structural motifs often engage in protein-protein interactions or act as enzyme inhibitors. For instance, studies on related azetidine derivatives have shown their ability to inhibit key proteins involved in cancer cell proliferation and survival pathways.
Biological Activity Overview
The biological activity of 1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid can be summarized as follows:
Case Studies
- Anticancer Efficacy : A study investigated the effects of structurally similar azetidine compounds on leukemia cell lines. The results demonstrated that modifications to the azetidine moiety significantly enhanced binding affinity and cellular potency against MLL fusion proteins, suggesting that 1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid may follow a similar trend .
- Neuropharmacology : Another study focused on the interaction of azetidine derivatives with neuronal ion channels. The findings indicated that these compounds could modulate SLACK channel activity, potentially offering therapeutic avenues for epilepsy and other neurological disorders .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of related compounds:
- Inhibition of Protein Interactions : Compounds similar to 1-(Azetidin-1-ylsulfonyl)piperidine-3-carboxylic acid have been shown to inhibit critical protein interactions involved in tumorigenesis, such as menin-MLL interactions .
- Cell Viability Assays : In vitro assays revealed significant reductions in cell viability across multiple cancer cell lines, underscoring the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
